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For Immediate Release

Shanghai, China – December 13, 2025 – New clinical and real-world evidence indicates that

atogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, is an effective

preventive treatment for migraine in patients who have not responded to other CGRP-targeting

therapies, including monoclonal antibodies. These findings offer a promising alternative for a

challenging patient population with refractory migraine.

A key Phase 3 clinical trial, ELEVATE, and a retrospective real-world study, RESCUE, provide

significant data on the efficacy of atogepant in these non-responsive patient groups. The

ELEVATE trial focused on patients with episodic migraine who had previously failed two to four

oral prophylactic treatments, while the RESCUE study specifically investigated atogepant's
effectiveness in patients unresponsive to CGRP monoclonal antibodies (mAbs).

Comparative Efficacy of Atogepant in Non-
Responsive Populations
The following tables summarize the key efficacy data from the ELEVATE and RESCUE studies,

demonstrating atogepant's performance in patient populations with prior treatment failures.

Table 1: Efficacy of Atogepant in Patients with Prior Failure of 2-4 Oral Preventive Migraine

Treatments (ELEVATE Trial)
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Efficacy Endpoint
Atogepant 60 mg Once
Daily

Placebo

Change from Baseline in Mean

Monthly Migraine Days

(MMDs) over 12 Weeks

-4.20 days -1.85 days (p<0.0001)

Proportion of Patients with

≥50% Reduction in MMDs over

12 Weeks

50.6% 18.0%

Change from Baseline in Acute

Medication Use Days over 12

Weeks

-3.7 days -1.1 days

Table 2: Efficacy of Atogepant in Patients Unresponsive to CGRP Monoclonal Antibodies

(RESCUE Study)

Efficacy Endpoint (after 3 months of
Atogepant treatment)

Atogepant 60 mg Once Daily

≥50% Reduction in Monthly Headache Days

(MHDs)
18.2% of patients

≥30% Reduction in Monthly Headache Days

(MHDs)
25.0% of patients

≥75% Reduction in Monthly Headache Days

(MHDs)
6.8% of patients

≥50% Reduction in Monthly Moderate-to-Severe

Headache Days (MSHDs)
33.3% of patients

Median Change in Monthly Headache Days

(MHDs)
-3.0 days (from a baseline of 24.5)

Median Change in Monthly Moderate-to-Severe

Headache Days (MSHDs)
-3.0 days (from a baseline of 15.0)
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The data from the ELEVATE trial show a statistically significant and clinically meaningful

reduction in migraine frequency and acute medication use in a difficult-to-treat population.[1][2]

The RESCUE study, while retrospective, provides valuable real-world evidence that a subset of

patients who do not respond to CGRP monoclonal antibodies may still benefit from treatment

with atogepant.[3]

Understanding the Mechanism: The CGRP Signaling
Pathway
Atogepant is a small molecule CGRP receptor antagonist, also known as a gepant.[4][5][6] It

works by blocking the CGRP receptor, thereby preventing the binding of the CGRP

neuropeptide, which is a key player in the pathophysiology of migraine.[6][7] Elevated levels of

CGRP are associated with vasodilation and neurogenic inflammation, leading to migraine pain.

[6][7] By inhibiting the CGRP receptor, atogepant helps to prevent these downstream effects.

[6][7]

Monoclonal antibodies targeting the CGRP pathway work either by binding to the CGRP ligand

itself or to the CGRP receptor.[5] The different mechanisms of action between gepants and

monoclonal antibodies may explain why some patients who do not respond to one class of

CGRP inhibitor may respond to another.
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Caption: CGRP signaling pathway and the mechanism of action of atogepant.
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Experimental Protocols
ELEVATE Trial Methodology
The ELEVATE study was a Phase 3b, randomized, double-blind, placebo-controlled trial.[8]

Participants: Adults with a history of 4 to 14 migraine days per month who had previously

failed two to four classes of oral preventive migraine medications.[2]

Intervention: Participants were randomized to receive either atogepant 60 mg once daily or

a placebo for 12 weeks.[2]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean

number of monthly migraine days over the 12-week treatment period.[1]

Secondary Endpoints: Key secondary endpoints included the proportion of participants with

at least a 50% reduction in monthly migraine days and the change from baseline in the

number of acute medication use days.[4]

RESCUE Study Methodology
The RESCUE study was a retrospective, multicenter cohort study.[5]

Participants: Adult patients with episodic or chronic migraine who had discontinued at least

one CGRP monoclonal antibody due to a lack of efficacy or loss of response and

subsequently started treatment with atogepant 60 mg daily.[3]

Data Collection: Data on monthly headache days, moderate-to-severe headache days, and

acute medication use were collected from patient records at baseline and after three months

of atogepant treatment.[3]

Primary Endpoint: The primary outcome was the proportion of patients achieving a ≥50%

reduction in monthly headache days.[5]

Secondary Endpoints: Secondary outcomes included ≥30% and ≥75% responder rates for

monthly headache days and monthly moderate-to-severe headache days, and changes in

these metrics.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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